4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion
Description
4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dione is a heterocyclic compound featuring a triazolidine-3,5-dione core linked via an ethyl group to a 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline moiety. Its structural complexity arises from the fusion of electron-rich aromatic systems (dimethoxyquinoxaline) with a reactive triazolidine-dione ring. This compound is primarily employed as a derivatization reagent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhancing the detection of vitamin D metabolites, leveraging its ability to form stable adducts with diene-containing analytes . Its commercial availability (e.g., DEAO7382, 95% purity) underscores its utility in analytical and pharmaceutical research .
Properties
IUPAC Name |
4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFOBLAJVDEWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)NNC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Dimethoxy and Methyl Groups: The dimethoxy and methyl groups are introduced via electrophilic substitution reactions.
Attachment of the Ethyl Linker: The ethyl linker is attached through an alkylation reaction.
Formation of the Triazolidine-Dione Moiety: The triazolidine-dione moiety is formed by reacting the intermediate with a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and triazolidine-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline and triazolidine-dione derivatives.
Scientific Research Applications
The compound features a triazolidine core linked to a quinoxaline moiety, which is known for its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and bioavailability.
Medicinal Chemistry
Antitumor Activity : Preliminary studies have indicated that derivatives of quinoxaline exhibit significant antitumor properties. The structure of 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dione shows promise in targeting cancer cells through mechanisms that induce apoptosis and inhibit cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Properties
Research has shown that quinoxaline derivatives possess antimicrobial activity. The compound under discussion may inhibit the growth of bacteria and fungi due to its structural attributes.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neurological Research
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier may facilitate therapeutic effects against conditions like Alzheimer's disease.
Case Study : In vivo studies have indicated that related compounds can enhance cognitive function in animal models by modulating neurotransmitter levels .
Agricultural Chemistry
There is emerging interest in the use of this compound as a potential agrochemical agent due to its bioactive properties. Its efficacy as a fungicide or herbicide could be explored further.
Research Findings : A study on similar triazolidine derivatives showed promising results in controlling fungal pathogens in crops .
Mechanism of Action
The mechanism of action of 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The triazolidine-dione moiety may interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the Cookson-type reagents, a class of 1,2,4-triazolidine-3,5-diones optimized for derivatizing sterols and vitamins. Key analogues include:
| Compound Name | Substituent Features | Key Applications | Reaction Efficiency & Selectivity |
|---|---|---|---|
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Phenyl group at position 4 | Vitamin D, steroids | High reactivity, broad use |
| Amplifex® | Hydrophilic substituents | Enhanced ionization in LC-MS | Improved sensitivity for polar metabolites |
| 2-Nitrosopyridine | Pyridine-derived nitroso group | Labeling thiols and amines | Moderate specificity |
| Target Compound | Quinoxaline-ethyl substituent | Vitamin D metabolite analysis | High selectivity for conjugated dienes |
Key Observations :
Structural Differences: The target compound’s quinoxaline-ethyl group introduces steric bulk and electron-donating methoxy groups, which may reduce reaction kinetics compared to PTAD but enhance selectivity for specific diene-containing analytes . Amplifex® prioritizes hydrophilicity for polar metabolites, whereas the target compound’s aromatic substituents favor lipid-soluble targets.
Performance in Derivatization: PTAD remains the gold standard due to rapid reactivity and versatility. However, the target compound’s extended conjugation system (quinoxaline) may stabilize charge-transfer complexes, improving LC-MS signal stability . In comparative studies, Cookson-type reagents with bulky substituents (e.g., quinoxaline) show reduced nonspecific binding, advantageous in complex biological matrices .
Commercial and Practical Considerations :
- The target compound is produced at ≥95% purity, comparable to PTAD, but its niche application limits widespread adoption .
- Amplifex® and PTAD dominate clinical settings, while the target compound is reserved for specialized research (e.g., metabolites requiring enhanced spectral resolution) .
Spectral and Physicochemical Data
Infrared (IR) and nuclear magnetic resonance (NMR) data for the target compound are consistent with its structure:
- IR: Strong absorption at ~1700–1750 cm⁻¹ (C=O stretching of triazolidine-dione and quinoxalinone) .
- ¹H NMR : Signals for methoxy groups (δ ~3.8–4.0 ppm), methylene protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
Comparatively, PTAD lacks the quinoxaline system, resulting in simpler NMR spectra (e.g., absence of methoxy and aromatic proton signals) .
Biological Activity
The compound 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion (CAS No. 132788-54-6) is a derivative of the triazolidine family, characterized by its unique molecular structure that combines a quinoxaline moiety with a triazolidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of 347.33 g/mol . Its structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O5 |
| Molecular Weight | 347.33 g/mol |
| CAS Number | 132788-54-6 |
| Synonyms | Various (see above) |
Biological Activity Overview
Research indicates that compounds within the triazolidine class exhibit diverse biological activities, including anticonvulsant , antiviral , and antimicrobial properties. The specific biological effects of this compound have been explored in several studies.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of various triazole derivatives. It was found that modifications on the triazole nucleus significantly influenced their anticonvulsant activity. Compounds similar to the one showed protective effects against pentylenetetrazole (PTZ)-induced seizures in animal models. The mechanism appears to involve modulation of voltage-gated sodium channels and GABA_A receptors .
Antiviral and Antimicrobial Properties
Research on related compounds has demonstrated promising antiviral activities against various viral strains. For instance, certain triazole derivatives exhibited cytotoxicity at concentrations around 160 μg/ml , with some showing significant antiviral activity against specific pathogens . The potential for antimicrobial action is also noted but requires further investigation to confirm efficacy against specific bacterial strains.
Case Studies and Research Findings
- Anticonvulsant Studies : In vivo tests revealed that compounds with similar structural features displayed effective seizure latency and protective effects in mouse models subjected to MES (maximal electroshock) and PTZ tests. For example, a related compound showed an effective dose (ED50) of 11.4 mg/kg in MES models .
- Antiviral Activity : A comparative study indicated that certain derivatives exhibited notable antiviral effects with IC50 values ranging from 0.19 mM to over 10 mM , suggesting variability in potency among different analogs .
- Mechanistic Insights : Docking studies have shown that these compounds can bind effectively to sodium channels and GABA_A receptors, indicating a potential mechanism for their anticonvulsant activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
